molecular formula C5H7N3O B2465868 N-(1H-imidazol-4-yl)acetamide CAS No. 51741-72-1

N-(1H-imidazol-4-yl)acetamide

Cat. No.: B2465868
CAS No.: 51741-72-1
M. Wt: 125.131
InChI Key: GKFMAGUWGRNGIW-UHFFFAOYSA-N
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Description

N-(1H-imidazol-4-yl)acetamide is a chemical compound that features an imidazole ring substituted with an acetamide group Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, optimized for yield and purity. Reaction conditions such as temperature, pressure, and catalysts are carefully controlled to maximize efficiency.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of N-substituted imidazoles.

Scientific Research Applications

N-(1H-imidazol-4-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1H-imidazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Uniqueness: N-(1H-imidazol-4-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetamide group can enhance its solubility and reactivity compared to other imidazole derivatives.

Properties

IUPAC Name

N-(1H-imidazol-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-4(9)8-5-2-6-3-7-5/h2-3H,1H3,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFMAGUWGRNGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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